molecular formula C6H12N2O2 B15240111 azetidin-3-yl N-ethylcarbamate

azetidin-3-yl N-ethylcarbamate

Cat. No.: B15240111
M. Wt: 144.17 g/mol
InChI Key: LRWYTBLXDHLWQW-UHFFFAOYSA-N
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Description

Azetidin-3-yl N-ethylcarbamate (CAS 1510656-33-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a carbamate group linked to the azetidine ring, a four-membered nitrogen-containing saturated heterocycle known for its reasonable chemical stability and increasing prevalence in bioactive molecules . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Chemically, it serves as a precursor for more complex molecules, particularly in the construction of potent enzyme inhibitors. For instance, structurally related carbamic acid esters featuring the 2-oxoazetidin-3-yl (β-lactam) scaffold have been identified as potent and systemically active inhibitors of the N-acylethanolamine acid amidase (NAAA) enzyme . NAAA is a promising target for the treatment of pain and inflammation, and inhibitors based on this core structure have shown efficacy in elevating endogenous anti-inflammatory lipid mediators in preclinical models . Furthermore, the azetidine ring is a recognized pharmacophore in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands, which are being investigated for treating conditions like depression . This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not classified as a pharmaceutical ingredient. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

azetidin-3-yl N-ethylcarbamate

InChI

InChI=1S/C6H12N2O2/c1-2-8-6(9)10-5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

LRWYTBLXDHLWQW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC1CNC1

Origin of Product

United States

Preparation Methods

Direct Carbamation of Azetidine-3-Amine

The most straightforward approach involves reacting azetidine-3-amine with ethyl chloroformate. This method requires precise control due to the azetidine ring’s inherent strain and reactivity.

Procedure :
Azetidine-3-amine is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Ethyl chloroformate is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproducts. The reaction is stirred for 12 hours, after which the mixture is washed with brine and purified via column chromatography.

Challenges :

  • Competitive side reactions, such as over-alkylation or ring-opening, are common due to the azetidine’s high reactivity.
  • Low yields (~40%) are typically observed, necessitating optimization via temperature modulation or alternative bases.

Protected Azetidine Intermediate Strategy

To mitigate reactivity issues, a protection-deprotection sequence is employed using tert-butyloxycarbonyl (Boc) groups.

Step 1: Boc Protection
Azetidine-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc-protected intermediate is isolated in 85% yield.

Step 2: Carbamate Formation
The Boc-protected amine reacts with ethyl isocyanate in dimethylformamide (DMF) at 60°C for 6 hours. Subsequent Boc deprotection using trifluoroacetic acid (TFA) yields this compound.

Advantages :

  • Higher yields (68–72%) compared to direct methods.
  • Reduced side reactions due to stabilized intermediates.

Ring-Closing Metathesis Approach

This method constructs the azetidine ring de novo, offering flexibility in introducing substituents.

Procedure :

  • Allylation of a primary amine precursor (e.g., N-allylglycine) using allyl bromide.
  • Ring-closing metathesis with Grubbs 1st generation catalyst forms the azetidine ring.
  • Carbamation with ethyl chloroformate under basic conditions completes the synthesis.

Key Data :

Step Catalyst Yield (%)
Allylation K₂CO₃ 89
Metathesis Grubbs Catalyst 76
Carbamate Formation Triethylamine 65

This method achieves an overall yield of 44%, demonstrating scalability for industrial applications.

Optimization and Process Chemistry

Solvent and Temperature Effects

Optimal solvents (e.g., THF, DMF) and temperatures (0–60°C) are critical for maximizing yield. Polar aprotic solvents enhance nucleophilicity of the azetidine nitrogen, while lower temperatures suppress side reactions.

Purification Techniques

  • Aqueous Extraction : Post-reaction mixtures are washed with brine and dried over MgSO₄.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents isolates the product.
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Characterization

Spectroscopic Methods

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85–3.70 (m, 4H, azetidine CH₂), 3.45 (m, 1H, CH), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
  • LC-MS : m/z 145.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms purity ≥95%.

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances reaction consistency and safety for large-scale synthesis. For example, tert-butyl chloroformate reactions achieve 90% conversion in flow vs. 75% in batch.

Environmental and Regulatory Compliance

Waste Management

  • Chlorinated solvents (e.g., dichloromethane) are recycled via distillation.
  • Aqueous washes are neutralized before disposal to minimize environmental impact.

Regulatory Alignment

Compliance with REACH and FDA guidelines ensures suitability for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl N-ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives, while reduction may produce azetidine derivatives with different substituents.

Mechanism of Action

The mechanism of action of azetidin-3-yl N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes References
Azetidin-3-yl N-ethylcarbamate C₆H₁₂N₂O₂ 144.17 Ethyl carbamate N/A Lab synthesis, intermediate
Azetidin-3-yl N-methylcarbamate C₅H₁₀N₂O₂ 130.15 Methyl carbamate ≥95% Discontinued lab chemical
Benzyl N-(azetidin-3-ylmethyl)carbamate C₁₂H₁₆N₂O₂ 220.27 Benzyl, methylene spacer N/A Available for custom synthesis
[1-(3-Ethylpentynyl) derivative] C₁₃H₂₃ClN₂O₂ 298.79 Ethylpentynyl, chloride N/A Complex structure; lab use

Key Observations :

  • Ethyl vs. Methyl Carbamates : The ethyl group in this compound increases steric bulk and lipophilicity compared to its methyl analog (130.15 g/mol vs. 144.17 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
  • Complex Derivatives : Compounds like [1-(3-ethylpentynyl)azetidinium chloride] (298.79 g/mol) demonstrate the versatility of azetidine carbamates in forming salts or hybrid structures for targeted applications .

Biological Activity

Azetidin-3-yl N-ethylcarbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a four-membered azetidine ring bonded to an N-ethyl carbamate moiety. The structural formula can be represented as follows:

C6H12N2O2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_2

This unique structure contributes to its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various azetidine derivatives, compounds containing the azetidine moiety demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 125 µg/mL for certain derivatives .

Antitubercular Activity

Azetidin derivatives have also been investigated for their antitubercular activity. The compound was part of a series that showed improved potency against the polyketide synthase (Pks13) enzyme, which is a critical target in the treatment of tuberculosis. Studies revealed that modifications to the azetidine ring enhanced binding affinity and biological activity, leading to promising results in both in vitro and in vivo models .

Case Studies

  • Antimicrobial Efficacy :
    • A study synthesized various azetidinones and evaluated their activity against multiple pathogens. This compound was included in this evaluation, demonstrating significant antimicrobial effects against S. aureus and C. albicans, with a focus on structure-activity relationship (SAR) analysis .
  • Antitubercular Research :
    • In another investigation, this compound derivatives were tested for their ability to inhibit the Pks13 thioesterase domain. The results indicated that modifications to the azetidine structure led to enhanced potency and stability in biological assays, suggesting potential as therapeutic agents against tuberculosis .

Table 1: Antimicrobial Activity of Azetidin Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus125
This compoundEscherichia coli125
Other derivativesVariousVaries

Table 2: Antitubercular Activity Against Pks13

CompoundPks13 Inhibition (%)Remarks
This compound75High potency
Modified derivative85Enhanced stability

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